![molecular formula C29H30N2O4 B017823 1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione CAS No. 105357-12-8](/img/structure/B17823.png)
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione, commonly known as DPPH, is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. DPPH is a stable free radical that is widely used to evaluate the antioxidant capacity of various compounds.
Wirkmechanismus
The mechanism of action of DPPH involves the donation of a hydrogen atom from the antioxidant compound to the DPPH free radical. This results in the formation of the reduced form of DPPH and the antioxidant radical. The antioxidant radical can further donate a hydrogen atom to another free radical, thus breaking the chain reaction of free radical damage. The antioxidant capacity of a compound is determined by the rate of hydrogen atom donation to the DPPH free radical.
Biochemical and Physiological Effects:
DPPH has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in various in vitro and in vivo studies. DPPH has been reported to scavenge free radicals, protect against oxidative stress, and inhibit the growth of cancer cells. DPPH has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DPPH in lab experiments is its simplicity and ease of use. The DPPH assay can be performed with minimal equipment and can provide rapid results. Another advantage is its versatility, as it can be used to evaluate the antioxidant capacity of a wide range of compounds. However, the DPPH assay has some limitations, such as its inability to differentiate between different types of antioxidants and its dependence on the solvent used in the assay.
Zukünftige Richtungen
There are several future directions for DPPH research. One area of interest is the development of new compounds with improved antioxidant properties. Another area of interest is the use of DPPH in the development of new drugs for the treatment of various diseases. DPPH may also have potential applications in the food industry, as it can be used to evaluate the antioxidant capacity of food samples. Further research is needed to fully understand the mechanisms of action of DPPH and its potential applications in various fields.
Conclusion:
In conclusion, DPPH is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. The DPPH assay is a simple and versatile tool that can be used to evaluate the antioxidant capacity of various compounds. DPPH has potential applications in the development of new drugs, the food industry, and the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of DPPH and its potential applications in various fields.
Synthesemethoden
The synthesis of DPPH involves the reaction of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid with 4-(2,5-dioxo-1-pyrrolidinyl)-3,5-diethylbenzaldehyde in the presence of a base. The product is then purified by column chromatography to obtain the desired compound. The synthesis of DPPH is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
DPPH has been extensively used in scientific research as a tool to evaluate the antioxidant capacity of various compounds. The principle behind the DPPH assay is based on the reduction of the stable free radical DPPH by an antioxidant compound, which results in a change in color from purple to yellow. The degree of color change is proportional to the antioxidant capacity of the tested compound. DPPH has been used to evaluate the antioxidant capacity of natural products, synthetic compounds, and food samples.
Eigenschaften
CAS-Nummer |
105357-12-8 |
|---|---|
Produktname |
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione |
Molekularformel |
C29H30N2O4 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C29H30N2O4/c1-5-20-14-18(15-21(6-2)28(20)30-24(32)9-10-25(30)33)13-19-16-22(7-3)29(23(8-4)17-19)31-26(34)11-12-27(31)35/h9-12,14-17H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
NHWYMYDMYCNUKI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1N2C(=O)C=CC2=O)CC)CC3=CC(=C(C(=C3)CC)N4C(=O)C=CC4=O)CC |
Kanonische SMILES |
CCC1=CC(=CC(=C1N2C(=O)C=CC2=O)CC)CC3=CC(=C(C(=C3)CC)N4C(=O)C=CC4=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




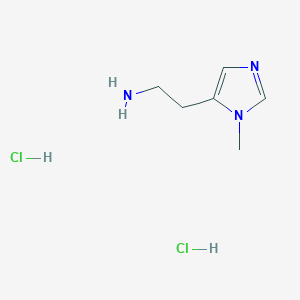
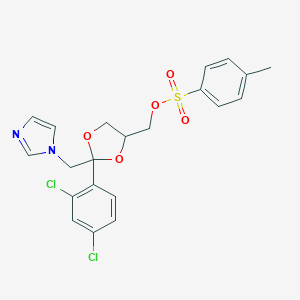
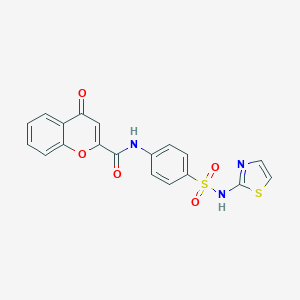
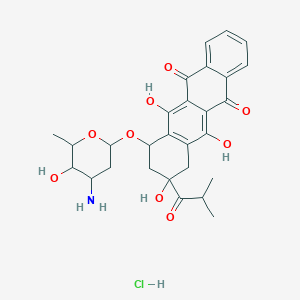
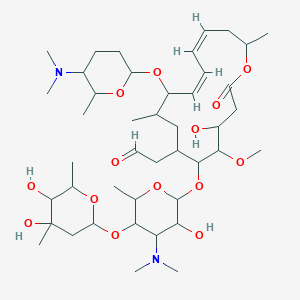


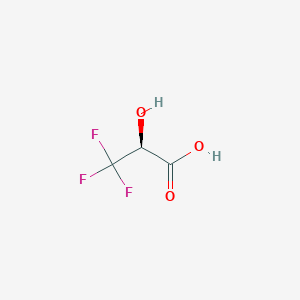

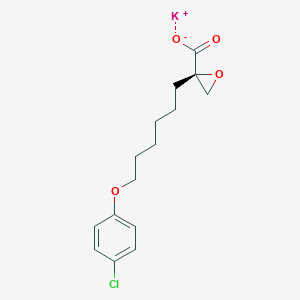
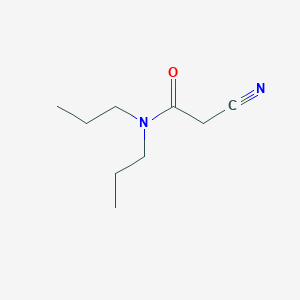

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)